Application Summary: Trenbolone, a synthetic anabolic-androgenic steroid (AAS), is often misused by athletes and fitness enthusiasts to enhance muscle mass and reduce recovery time . In the field of forensic toxicology, Trenbolone is tested in biological fluids and hair, especially in cases of unexplained heart failure .
Methods of Application: In a study, Trenbolone was detected in various autopsy specimens, including femoral blood, cardiac blood, bile, vitreous humor, and hair . The detection was performed using a liquid chromatography system coupled with a tandem mass spectrometer .
Results or Outcomes: The concentrations of Trenbolone were found to be 3.9, 3.2, 231, and lower than 0.5 ng/mL in femoral blood, cardiac blood, bile, and vitreous humor, respectively . In head hair, the concentration was 9 pg/mg . The presence of Trenbolone in hair can be interpreted as repetitive exposures .
Application Summary: Trenbolone has been studied for its potential therapeutic effects in males with testosterone deficiency and metabolic syndrome . It has been found to improve cardiometabolic risk factors and myocardial tolerance to ischemia-reperfusion .
Methods of Application: In a study, male Wistar rats were fed a high-fat/high-sucrose diet and underwent orchiectomy to induce testosterone deficiency and metabolic syndrome . Trenbolone was then administered to these rats .
Results or Outcomes: Both Trenbolone and testosterone protected the rats against subcutaneous fat accumulation, hypercholesterolemia, and myocardial damage . Only trenbolone protected against visceral fat accumulation, hypertriglyceridemia, and hyperinsulinemia . It also reduced myocardial damage relative to controls .
Application Summary: Trenbolone is a synthetic anabolic-androgenic steroid (AAS) that is often misused by athletes due to its performance-enhancing properties . In anti-doping research, scientists are developing new methods to detect long-term metabolites of Trenbolone .
Methods of Application: In a study, a single dose of 10 mg of 5-fold deuterated Trenbolone was administered to a healthy male volunteer, and urine samples were collected for 30 days . The metabolites carrying this label were identified unambiguously by hydrogen isotope ratio mass spectrometry .
Results or Outcomes: The study led to the identification of new long-term metabolites of Trenbolone, which could improve the retrospective detection of Trenbolone misuse .
Application Summary: In postmortem toxicology, Trenbolone is tested in various autopsy specimens, especially in cases of unexplained heart failure .
Methods of Application: In a case study, Trenbolone was detected in femoral blood, cardiac blood, bile, vitreous humor, and hair of a deceased individual . The detection was performed using a liquid chromatography system coupled with a tandem mass spectrometer .
Application Summary: Trenbolone, specifically as trenbolone acetate, is used in veterinary medicine to improve muscle mass, feed efficiency, and mineral absorption in livestock .
Methods of Application: Trenbolone is administered to livestock as pelletized implants for subcutaneous administration at 120–200 mg . Due to its anabolic properties, it enhances muscle growth and feed efficiency .
Results or Outcomes: The use of Trenbolone in livestock leads to increased muscle size and strength, making it an effective growth promoter in animal husbandry .
Application Summary: Trenbolone is a synthetic anabolic-androgenic steroid, which has been misused for performance enhancement in sports . The detection of Trenbolone doping in routine sports drug testing programs is complex .
Methods of Application: In a study, one single dose of 10 mg of 5-fold deuterated Trenbolone was administered to a healthy male volunteer and urine samples were collected for 30 days . All metabolites carrying this label were identified unambiguously by hydrogen isotope ratio mass spectrometry .
Trenbolone is a synthetic anabolic steroid derived from nandrolone, characterized by its structural modifications that enhance its anabolic properties while minimizing androgenic effects. Specifically, it is known as 19-nor-δ9,11-testosterone or estra-4,9,11-trien-17β-ol-3-one. Trenbolone exhibits both anabolic and androgenic effects, making it a potent agent for muscle growth and performance enhancement in livestock and athletes .
Trenbolone is often administered in the form of esters, such as trenbolone acetate, trenbolone enanthate, and trenbolone hexahydrobenzylcarbonate, which prolong its half-life and allow for sustained release in the body . Its chemical formula is , with a molecular weight of approximately 270.37 g/mol .
Trenbolone's mechanism of action involves binding to the androgen receptor (AR) in muscle cells. This binding triggers a cascade of events leading to increased protein synthesis and muscle growth. Additionally, Trenbolone may enhance nutrient uptake and reduce muscle breakdown.
Trenbolone use is associated with several potential health risks, including:
Trenbolone undergoes various metabolic transformations once administered. Upon entering the body, it is rapidly hydrolyzed to 17β-trenbolone, which acts as a potent agonist for the androgen receptor . The presence of double bonds in its structure prevents conversion to dihydrotestosterone or estrogen, thereby enhancing its anabolic effects while limiting side effects associated with these hormones .
Additionally, trenbolone's interaction with enzymes such as cyclooxygenase and lipoxygenases may lead to the production of lipid-like active compounds known as prostaglandins, which can influence inflammatory responses in tissues .
Trenbolone's biological activity is primarily attributed to its strong binding affinity for androgen receptors. This interaction promotes protein synthesis and muscle hypertrophy while simultaneously decreasing catabolic processes . Studies have shown that trenbolone increases levels of insulin-like growth factor-1, which plays a crucial role in muscle recovery and growth . Furthermore, trenbolone has been observed to enhance red blood cell production, improving oxygen delivery to tissues and thereby enhancing endurance during physical activity .
The synthesis of trenbolone typically involves several steps starting from nandrolone. One common method includes:
Recent advancements have led to high-yield synthesis methods that optimize reaction conditions to improve efficiency and reduce by-products .
Trenbolone is primarily used in veterinary medicine for promoting muscle growth in livestock due to its powerful anabolic properties. It enhances feed efficiency, allowing animals to convert feed into muscle more effectively. In addition to veterinary applications, trenbolone has gained popularity among bodybuilders and athletes seeking to improve performance and physique despite being banned by most sports organizations due to its potential for abuse and health risks .
Research has indicated that trenbolone interacts with various biological pathways beyond just androgen receptor activation. For instance:
Trenbolone belongs to a class of anabolic steroids that includes several other compounds. Here’s a comparison highlighting its uniqueness:
Compound | Structure | Anabolic Activity | Androgenic Activity | Half-Life |
---|---|---|---|---|
Trenbolone | C18H22O2 | High | Moderate | 48–72 hours (varies by ester) |
Nandrolone | C18H26O2 | Moderate | Low | 6–12 hours |
Testosterone | C19H28O2 | High | High | 10–100 minutes |
Methandrostenolone | C20H28O2 | High | High | 3–6 hours |
Boldenone | C19H24O2 | Moderate | Low | 14 days |
Health Hazard